3-bromo-N-[(E)-(4-ethoxyphenyl)methylidene]-4-methylaniline
Description
(3-bromo-4-methylphenyl)(4-ethoxybenzylidene)amine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond This compound features a bromine-substituted phenyl group, a methyl group, and an ethoxy-substituted benzylidene group
Properties
Molecular Formula |
C16H16BrNO |
|---|---|
Molecular Weight |
318.21 g/mol |
IUPAC Name |
N-(3-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)methanimine |
InChI |
InChI=1S/C16H16BrNO/c1-3-19-15-8-5-13(6-9-15)11-18-14-7-4-12(2)16(17)10-14/h4-11H,3H2,1-2H3 |
InChI Key |
MZGQZPXJVVZXCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromo-4-methylphenyl)(4-ethoxybenzylidene)amine typically involves the condensation reaction between an amine and an aldehyde or ketone. In this case, the reaction would involve 3-bromo-4-methylaniline and 4-ethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions to facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-bromo-4-methylphenyl)(4-ethoxybenzylidene)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: The corresponding amine.
Substitution: Products where the bromine atom is replaced by another substituent.
Scientific Research Applications
Chemistry
In chemistry, (3-bromo-4-methylphenyl)(4-ethoxybenzylidene)amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
Industry
In industry, such compounds can be used in the development of new materials, including polymers and dyes. Their unique electronic properties make them suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of (3-bromo-4-methylphenyl)(4-ethoxybenzylidene)amine would depend on its specific application. In general, imines can interact with various molecular targets through their carbon-nitrogen double bond. This interaction can influence biological pathways or chemical reactions, depending on the context.
Comparison with Similar Compounds
Similar Compounds
(3-bromo-4-methylphenyl)(4-methoxybenzylidene)amine: Similar structure but with a methoxy group instead of an ethoxy group.
(3-chloro-4-methylphenyl)(4-ethoxybenzylidene)amine: Similar structure but with a chlorine atom instead of a bromine atom.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
